Silane, (3-methoxyphenoxy)trimethyl-
Description
Silane, (3-methoxyphenoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to a 3-methoxyphenoxy moiety. This structure combines the electron-donating methoxy group (-OCH₃) at the meta position of the phenyl ring with the hydrophobic and sterically bulky trimethylsilyl group. Such compounds are often utilized in organic synthesis as protecting groups for hydroxyl functionalities or as intermediates in materials science due to their stability and tunable reactivity .
Below, we compare its properties and reactivity with similar compounds, focusing on substituent effects, molecular characteristics, and applications.
Properties
CAS No. |
33285-71-1 |
|---|---|
Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
(3-methoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-6-5-7-10(8-9)12-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
NYDBBTZNZLWXEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyphenyloxytrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphenol with hexamethyldisilazane in the presence of a catalyst. The reaction is typically carried out at a temperature of 80°C for 3 hours under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of 3-Methoxyphenyloxytrimethylsilane often involves large-scale batch reactions using similar conditions to those described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyloxytrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes or other reduced silicon-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Methoxyphenyloxytrimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxyphenyloxytrimethylsilane involves its ability to act as a protecting group for phenols. By forming a stable silyl ether linkage, it prevents the phenol group from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free phenol .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Trimethyl(2-phenylethoxy)silane
- Molecular Formula : C₁₁H₁₈OSi
- Molecular Weight : 194.35 g/mol
- Key Differences: Substituent: A phenethyl group (CH₂CH₂Ph) replaces the 3-methoxyphenoxy group. Applications: Likely used as a protecting group for alcohols, though less stabilized by resonance than the target silane .
2.2. Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl-
- Molecular Formula : C₁₉H₂₈OSi
- Molecular Weight : 300.52 g/mol
- Key Differences: Substituent: A phenylmethoxy group (PhCH₂O-) with additional alkyne and branched alkyl chains. Steric hindrance from the branched structure may reduce accessibility in reactions .
2.3. Silane, [(2R,3S)-3-methoxy-1-oxo-2,3-diphenylpropyl]trimethyl-
- Molecular Formula : C₁₉H₂₄O₂Si
- Molecular Weight : 312.48 g/mol
- Key Differences: Substituent: A stereochemically complex diphenylpropyl chain with a ketone group. Reactivity: The ketone enables keto-enol tautomerism, absent in the target compound. The chiral centers may influence crystallinity and solubility .
2.4. Thienyloxytrimethylsilanes (e.g., Silane, [(2,5-diphenyl-3-thienyl)oxy]trimethyl-)
- Molecular Formula : Varies (e.g., C₁₉H₂₀OSSi for thienyl derivatives)
- Key Differences: Substituent: Thiophene rings replace the benzene ring. Reactivity: Sulfur’s electron-rich nature enhances electrophilic substitution rates compared to the target’s phenoxy group. These compounds may exhibit greater thermal stability in polymer applications .
2.5. Trimethyl[[(4-methylphenyl)thio]methyl]silane
- Molecular Formula : C₁₁H₁₈SSi
- Molecular Weight : 210.41 g/mol
- Key Differences :
Research Findings and Inferences
- Electronic Effects: The 3-methoxyphenoxy group in the target compound donates electrons via resonance, increasing oxygen’s nucleophilicity compared to non-methoxy analogues (e.g., Trimethyl(2-phenylethoxy)silane) .
- Steric Considerations : Bulky substituents (e.g., branched chains in ) reduce reactivity in sterically demanding reactions, whereas the target’s planar aromatic ring may facilitate π-π interactions in materials science .
- Hydrolysis Stability : Oxygen-based silanes (target compound) are more prone to hydrolysis than thioethers (), suggesting the latter’s superiority in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
